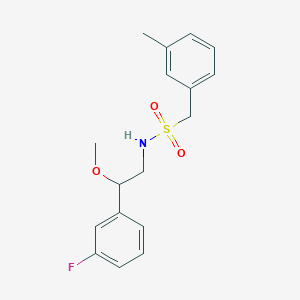

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(m-tolyl)methanesulfonamide, also known as FMTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific research applications. In

Scientific Research Applications

Structural Chemistry and Supramolecular Assembly

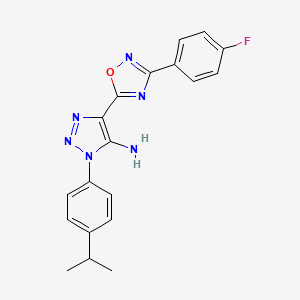

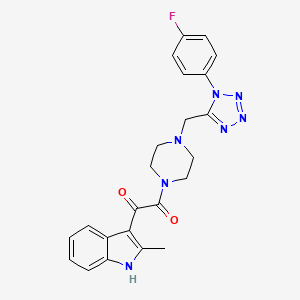

A study by Dey et al. (2015) on nimesulidetriazole derivatives, which share structural similarities with the compound , provides insights into the effect of substitution on supramolecular assembly. The research analyzed the nature of intermolecular interactions through Hirshfeld surface analyses, showing how different substitutions influence the two- and three-dimensional frameworks formed by hydrogen bonds and π interactions (Dey et al., 2015).

Synthetic Utility and Chemical Reactivity

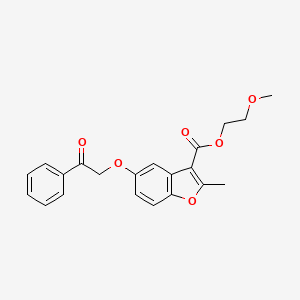

Prakash et al. (2010) developed a new synthetic protocol for α-fluoro(disulfonyl)methane and its analogues, highlighting the synthetic utility of these compounds in preparing fluoromethylated organic molecules. This study underscores the importance of C–S bond formation in creating versatile synthons for organic synthesis (Prakash et al., 2010).

Molecular Conformation and Computational Studies

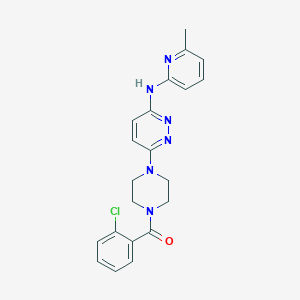

Karabacak et al. (2010) conducted a DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. Such studies are crucial for understanding the electronic structure and reactivity of related compounds (Karabacak et al., 2010).

Proton-Donating Ability and Acidity

Research by Oznobikhina et al. (2009) on the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide utilized quantum-chemical calculations and IR spectroscopy to explore its self-associates and acidity. This work contributes to our understanding of the hydrogen bonding and acidity of sulfonamides, which are relevant to drug design and catalysis (Oznobikhina et al., 2009).

Antioxidant Activity and Quantum Chemical Calculations

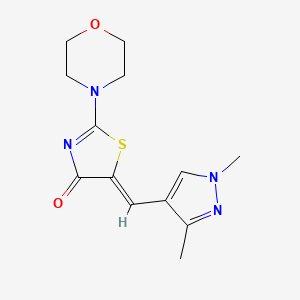

Xue et al. (2022) presented theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamides to predict its free energy and determine the molecular orbitals involved in spectrum formation, highlighting the potential antioxidant activity of such compounds (Xue et al., 2022).

properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-13-5-3-6-14(9-13)12-23(20,21)19-11-17(22-2)15-7-4-8-16(18)10-15/h3-10,17,19H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOURZFRCDFEMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)

![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)

![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)

![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2635012.png)